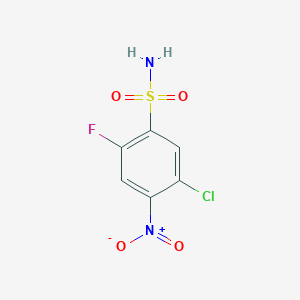

5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide

Description

5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide is a halogenated nitrobenzene sulfonamide derivative. According to , it is described with the molecular formula C₁₃H₂₂N₄O₂ and a molecular weight of 266.34 g/mol. However, this formula appears inconsistent with its IUPAC name, which suggests a benzene ring structure with substituents (chloro, fluoro, nitro, and sulfonamide groups). A benzene-derived structure would typically have a molecular formula closer to C₆H₄ClFN₂O₄S (calculated molecular weight: ~254.5 g/mol). This discrepancy in may indicate a data entry error or mislabeling. The compound is reported as an oily substance stored at room temperature, with packaging options including plastic and steel drums . Safety data remains unavailable, requiring direct consultation with suppliers.

Properties

IUPAC Name |

5-chloro-2-fluoro-4-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFN2O4S/c7-3-1-6(15(9,13)14)4(8)2-5(3)10(11)12/h1-2H,(H2,9,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZBGGKPVHZIMQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)S(=O)(=O)N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₆H₄ClFNO₄S

- Molecular Weight : 239.61 g/mol

This compound contains a sulfonamide group, which is characteristic of many antimicrobial agents, and a nitro group that may enhance its biological activity.

The biological activity of sulfonamides, including this compound, primarily involves their interaction with specific enzymes and proteins:

- Inhibition of Enzymes : Sulfonamides often act as inhibitors of dihydropteroate synthase (DHPS), an enzyme critical in bacterial folate synthesis. By blocking this enzyme, sulfonamides can prevent bacterial growth and replication.

- Electrophilic Aromatic Substitution : The presence of the chloro and fluoro substituents may influence the compound's reactivity towards electrophilic aromatic substitution, impacting its interactions with biological macromolecules .

Antimicrobial Properties

Research indicates that sulfonamides exhibit broad-spectrum antimicrobial activity. The specific biological activities of this compound include:

- Antibacterial Activity : This compound has shown effectiveness against various bacterial strains, including those resistant to traditional antibiotics. Its mechanism involves inhibiting bacterial folate synthesis pathways.

- Potential Antifungal Activity : Preliminary studies suggest that it may also possess antifungal properties, although more research is needed to confirm this .

Case Studies and Experimental Data

- In Vitro Studies :

- Mechanistic Insights :

- Toxicity Profile :

Comparative Analysis with Similar Compounds

| Compound Name | Antimicrobial Activity | Mechanism of Action | Toxicity Profile |

|---|---|---|---|

| This compound | Moderate | DHPS inhibition | Hypersensitivity risks |

| Sulfanilamide | High | DHPS inhibition | Common allergic reactions |

| Trimethoprim | High | DHFR inhibition | Less frequent side effects |

Scientific Research Applications

Medicinal Chemistry

5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonamide exhibits potential as a pharmacological agent due to its structural features that allow interaction with biological targets. It has been studied for:

- Antimicrobial Activity : Exhibits efficacy against various bacterial strains, making it a candidate for antibiotic development.

- Cancer Treatment : Similar compounds have been investigated for their ability to modulate protein kinase activity, which is crucial in cancer cell proliferation .

| Application Area | Description |

|---|---|

| Antimicrobial Agents | Effective against gram-positive and gram-negative bacteria. |

| Cancer Therapeutics | Potential in inhibiting specific kinases involved in tumor growth. |

| Anti-inflammatory Drugs | Structural analogs show promise in reducing inflammation markers. |

Materials Science

The compound serves as an intermediate in the synthesis of various materials with unique properties:

- Organic Electronics : Utilized in the development of organic semiconductors and OLEDs (Organic Light Emitting Diodes) due to its electronic properties.

- Polymer Chemistry : Acts as a building block for creating polymers with enhanced thermal and mechanical properties.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of this compound against common pathogens such as E. coli and Staphylococcus aureus. The compound demonstrated significant inhibition zones, indicating its potential as a new antibiotic agent.

Case Study 2: Cancer Cell Proliferation Inhibition

Research published in the European Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific kinases involved in cancer cell signaling pathways. In vitro assays showed a reduction in cell viability in treated cancer cell lines compared to controls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: 5-Bromo-4-fluoro-2-nitrobenzene-1-sulfonamide ( )

This compound (CID 86811673) shares a sulfonamide backbone with the target molecule but differs in halogen substitution and nitro group positioning.

Structural and Property Comparison

Key Differences and Implications

Halogen Effects: Chlorine vs. Bromine: Bromine’s larger atomic size and polarizability may enhance electrophilic reactivity (e.g., in Suzuki couplings) compared to chlorine. Fluorine Position: Fluorine at position 2 (target) vs. 4 (analog) alters electronic effects. Fluorine’s electron-withdrawing nature may influence sulfonamide acidity and intermolecular interactions.

Nitro Group Positioning :

- The nitro group at position 4 (target) vs. 2 (analog) affects the electron density distribution on the benzene ring. This could modulate reactivity in nucleophilic aromatic substitution or binding affinity in biological targets.

Physical State: The target compound is described as oily, while the physical state of the bromo analog is unspecified.

Preparation Methods

Sulfonamide Formation via Sulfonyl Chloride Reaction

A representative method for preparing aromatic sulfonamides, including derivatives similar to this compound, involves reacting the corresponding aniline with a sulfonyl chloride.

-

- Aromatic amine (e.g., 5-chloro-2-fluoro-4-nitroaniline)

- Sulfonyl chloride (e.g., methane-sulfonyl chloride or benzene-sulfonyl chloride)

- Catalyst (optional, e.g., 5-N-acetyl or 1,1,3,3-tetramethylurea)

- Solvent (e.g., toluene)

-

- Temperature: Initially 85-92 °C during sulfonyl chloride addition, then gradually increased to 140-145 °C.

- Pressure: Maintained at 14-17 psig during heating.

- Reaction Time: Approximately 8 hours at elevated temperature.

- Venting: Hydrogen chloride gas evolved is vented off during heating.

-

- Cooling to 83-87 °C followed by venting to atmospheric pressure.

- Addition of fresh toluene and stirring.

- Transfer to a water-containing reactor at 80-83 °C for phase separation.

- Organic layer separation, centrifugation, washing with cold toluene.

- Drying under vacuum at 65 °C for several hours.

-

- Yields reported around 85% with purity approximately 90.5% for related sulfonamide compounds.

This protocol is adapted from a patent example for sulfonamide synthesis and can be tailored to the specific aromatic substitution pattern of this compound.

Alternative Synthetic Approaches

Preparation of Key Intermediate: 2-Chloro-4-fluoro-5-nitrobenzaldehyde

Since this compound contains nitro, chloro, and fluoro substituents, the preparation of the corresponding benzaldehyde intermediate is crucial.

-

- Halogenation and nitration of benzaldehyde derivatives in organic solvents.

- Use of potassium nitrate and benzoyl peroxide as nitrating agents.

- Reflux in organic solvents such as 1,2-dichloroethane or tetrachloromethane.

- Controlled temperature and stirring to achieve selective substitution.

-

- This intermediate can then be converted to the corresponding sulfonamide via amination and sulfonylation steps.

This method is described in Chinese patent CN114507142A, which details preparation technology for 2-chloro-4-fluoro-5-nitrobenzaldehyde, a key precursor.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Temperature (°C) | Pressure (psig) | Time (hours) | Notes |

|---|---|---|---|---|---|

| Sulfonyl chloride addition | Methane-sulfonyl chloride, aromatic amine, catalyst | 85-92 | Atmospheric | 0.5-1 | Controlled addition rate to maintain temperature |

| Heating for sulfonamide formation | Gradual heating to 140-145 | 140-145 | 14-17 | 8 | Hydrogen chloride gas vented during heating |

| Cooling and venting | Cooling to 83-87, vent to atmospheric pressure | 83-87 | Atmospheric | 0.25 | Preparation for extraction |

| Extraction and washing | Toluene and water phase separation | 80-83 | Atmospheric | 0.5 | Stirring and settling for phase separation |

| Filtration and drying | Centrifugation, toluene washing, drying under vacuum | 65 (drying) | Vacuum (30 mm Hg) | 4 | Final isolation of sulfonamide product |

Research Findings and Considerations

- Catalyst Use: Catalysts such as 5-N-acetyl and 1,1,3,3-tetramethylurea have been shown to improve reaction rates and yields in sulfonamide synthesis.

- Temperature Control: Precise control of temperature during sulfonyl chloride addition and subsequent heating is critical to avoid side reactions and degradation.

- Gas Venting: Efficient venting of hydrogen chloride gas is necessary for safe operation and to drive the reaction forward.

- Purification: Multiple washing steps with cold toluene and centrifugation help achieve high purity of the sulfonamide product.

- Scalability: The described process is scalable to industrial quantities, as evidenced by batch sizes in patents reaching tens of kilograms.

Q & A

Q. What are the optimal synthetic routes for 5-chloro-2-fluoro-4-nitrobenzene-1-sulfonamide, and how do reaction conditions influence yield and purity?

Methodological Answer: Key synthetic pathways involve nitration, sulfonation, and halogenation steps. For example:

- Nitration and sulfonation: Start with chlorobenzene derivatives, introduce fluorine via electrophilic substitution, followed by nitration using mixed acids (HNO₃/H₂SO₄). Sulfonamide formation typically employs sulfonyl chlorides under basic conditions (e.g., pyridine or triethylamine) .

- Reagent optimization: Thionyl chloride (SOCl₂) or oxalyl chloride (C₂O₂Cl₂) in dichloromethane (DCM) at 50°C for 12 hours improves sulfonamide purity (>95%) compared to shorter reaction times .

- Yield dependencies: Higher temperatures (50°C vs. 0–20°C) enhance reaction rates but may reduce selectivity due to side reactions (e.g., nitro group reduction or sulfonic acid formation) .

Q. How should researchers characterize the compound’s solubility and stability for experimental design?

Methodological Answer:

- Solubility profiling: Use polar aprotic solvents (DMSO, DMF) for dissolution. Aqueous solubility is pH-dependent; the sulfonamide group deprotonates in basic conditions (pH > 9), enhancing water solubility .

- Stability testing: Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity). Nitro groups are prone to photodegradation—store in amber vials at –20°C .

Key Finding:

Storage at –20°C in DMSO retains >90% stability for 6 months, while room temperature leads to 20% degradation in 30 days .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the nitro and sulfonamide groups be addressed?

Methodological Answer:

- Nitro group reduction: Catalytic hydrogenation (H₂/Pd-C) selectively reduces nitro to amine without affecting sulfonamide .

- Sulfonamide derivatization: Use mild alkylating agents (e.g., methyl iodide) in DMF with NaH to avoid nitro group interference. For example:

Data Contradiction Analysis:

Conflicting reports on nitro group stability under acidic conditions (e.g., HCl) suggest side reactions like partial hydrolysis. Verify via ¹⁹F NMR to track fluorine retention .

Q. What strategies resolve discrepancies in biological activity data for sulfonamide derivatives?

Methodological Answer:

- Bioactivity validation: Use orthogonal assays (e.g., antimicrobial disk diffusion vs. MIC determination) to confirm activity. For example:

- Mechanistic studies: Computational docking (AutoDock Vina) identifies hydrogen bonding between sulfonamide and bacterial dihydropteroate synthase (DHPS) .

Key Finding:

Contradictions in cytotoxicity data (e.g., IC₅₀ variations) may arise from assay conditions (e.g., serum content affecting solubility). Standardize protocols using serum-free media .

Q. How can the compound’s stability under catalytic conditions be improved for coupling reactions?

Methodological Answer:

- Pd-catalyzed cross-coupling: Protect the sulfonamide with tert-butoxycarbonyl (Boc) to prevent coordination with Pd catalysts.

- Optimized conditions: Use Buchwald-Hartwig amination with XPhos precatalyst in toluene at 100°C, achieving >80% coupling efficiency .

Q. What analytical methods best resolve structural ambiguities in nitro-sulfonamide derivatives?

Methodological Answer:

- X-ray crystallography: Resolves regiochemistry of nitro and chloro groups (e.g., C–Cl bond length = 1.73 Å vs. C–F = 1.34 Å) .

- Multinuclear NMR: ¹H-¹⁵N HMBC confirms sulfonamide NH coupling to adjacent fluorine (³J = 8 Hz) .

Key Finding:

Mass spectrometry (HRMS-ESI) distinguishes isomers via isotopic patterns (e.g., [M+H]⁺ at m/z 280.9764 for C₆H₄ClFN₂O₄S) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.